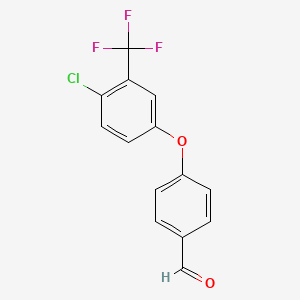

4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde

概要

説明

4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde is a chemical compound with the molecular formula C14H8ClF3O2 and a molecular weight of 300.66 . It is used in research and has been used in the synthesis of various derivatives .

Synthesis Analysis

A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) . Another synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol was reported, which required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=CC1=CC=C(OC2=CC=C(Cl)C(C(F)(F)F)=C2)C=C1 .科学的研究の応用

Advanced Oxidation Processes (AOPs) in Environmental Remediation

4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde may play a role in advanced oxidation processes (AOPs), a prominent area of study for environmental remediation. AOPs are utilized for treating recalcitrant compounds in wastewater, with particular focus on enhancing the degradation efficiency of various organic pollutants. The use of redox mediators in conjunction with enzymes has shown potential in improving the degradation of these stubborn compounds, potentially including derivatives of this compound (Husain & Husain, 2007).

Role in Herbicide Sorption and Environmental Behavior

Research indicates that phenoxy herbicides, which could include derivatives or related compounds of this compound, demonstrate significant environmental mobility and impact. Studies on the sorption behavior of these compounds in soil and their interaction with organic matter and minerals help in understanding their environmental fate. This knowledge is crucial for assessing the environmental risk and designing remediation strategies for areas contaminated by such compounds (Werner et al., 2012).

Implications in Environmental Toxicology

Investigations into the environmental fate and toxicological effects of similar phenolic compounds, like benzophenone-3, provide insight into the potential environmental and health implications of this compound. Understanding the occurrence, toxicity, and degradation pathways of these compounds in environmental matrices is crucial for assessing their ecological impact and human health risks (Kim & Choi, 2014).

Potential in Polymer Chemistry

The role of various aldehydes, including benzaldehydes, in polymerization processes has been a subject of research. Insights into the polymerization mechanisms, thermodynamics, and the potential applications of the resulting polymers contribute to the advancement of material science and could offer new applications for this compound in the field of polymer chemistry (Kubisa et al., 1980).

作用機序

Target of Action

It is known that similar compounds have been used in the synthesis of analgesics , indicating potential interaction with pain receptors or related biochemical pathways.

Mode of Action

It’s worth noting that similar compounds have shown to have analgesic effects . These compounds may interact with pain receptors or related biochemical pathways, leading to a reduction in the perception of pain.

Biochemical Pathways

Given the analgesic potential of similar compounds , it can be inferred that this compound may influence pathways related to pain perception and response.

Result of Action

Similar compounds have shown potent analgesic efficacy , indicating that this compound may have similar effects.

生化学分析

Biochemical Properties

4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with opioid receptors, particularly the μ-opioid receptor, which is involved in pain modulation . The interaction with these receptors suggests that this compound may have potential analgesic properties. Additionally, the compound’s structure allows it to participate in redox reactions, influencing the activity of enzymes involved in oxidative stress responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to pain and inflammation . It modulates the expression of genes involved in these pathways, thereby affecting cellular metabolism and function. For instance, in neuronal cells, this compound can alter the release of neurotransmitters, impacting pain perception and response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their function . For example, its interaction with opioid receptors involves binding to the receptor’s active site, leading to changes in receptor conformation and subsequent signal transduction. This binding can result in the inhibition of pain signals, highlighting its potential as an analgesic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its biochemical activity, with consistent effects on cellular function observed in both in vitro and in vivo studies. These findings suggest that this compound is a stable and reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound produce significant analgesic effects without adverse side effects . At higher doses, the compound can exhibit toxic effects, including respiratory depression and gastrointestinal disturbances. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its redox activity and interaction with opioid receptors . The compound is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into various metabolites. These metabolic processes can influence the compound’s efficacy and duration of action, as well as its potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and nucleus. This distribution pattern is crucial for its biochemical activity, as it allows the compound to interact with target biomolecules in different cellular locations.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This localization is essential for its function, as it enables the compound to modulate gene expression and enzyme activity in these compartments.

特性

IUPAC Name |

4-[4-chloro-3-(trifluoromethyl)phenoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3O2/c15-13-6-5-11(7-12(13)14(16,17)18)20-10-3-1-9(8-19)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYWVXRFNZLRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

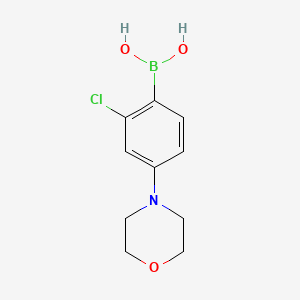

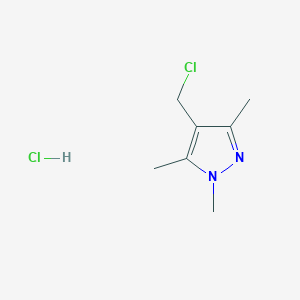

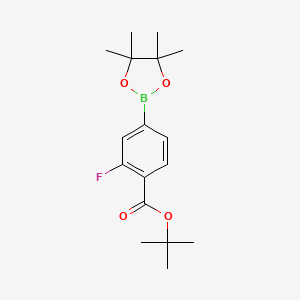

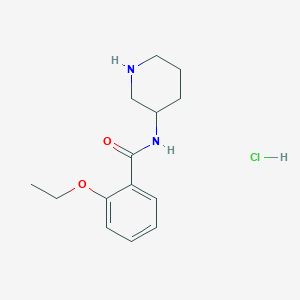

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid](/img/structure/B1407372.png)

![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)

![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407381.png)

![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)